4-Amino-N-mesitylbenzenesulfonamide
Overview
Description
4-Amino-N-mesitylbenzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S and a molecular weight of 290.39 g/mol . It is a derivative of benzenesulfonamide, featuring an amino group and a mesityl group attached to the benzene ring.
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions
Mode of Action
It is known that sulfonamides, a class of drugs to which this compound belongs, generally act as inhibitors of enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria
Biochemical Pathways
Given its potential role as a sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound might inhibit bacterial growth by interfering with folic acid synthesis .
Biochemical Analysis
Biochemical Properties
4-Amino-N-mesitylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its catalytic activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound has been shown to inhibit the synthesis of folic acid, a crucial component for DNA synthesis and repair . This inhibition leads to a decrease in bacterial growth and proliferation. Additionally, in mammalian cells, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthase . By binding to the active sites of these enzymes, this compound prevents the normal substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity. This inhibition can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, the compound disrupts the production of folic acid, leading to a decrease in nucleotide synthesis and bacterial growth . Additionally, this compound can influence other metabolic pathways related to amino acid and nucleotide metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues . The distribution of this compound within tissues can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-mesitylbenzenesulfonamide typically involves the reaction of mesitylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-mesitylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-N-mesitylbenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the mesityl group, making it less bulky and potentially less selective in its interactions.
N-Mesitylbenzenesulfonamide: Lacks the amino group, which may reduce its reactivity in certain chemical reactions.
Uniqueness
4-Amino-N-mesitylbenzenesulfonamide is unique due to the presence of both the amino and mesityl groups, which confer specific chemical and biological properties. The mesityl group provides steric hindrance, potentially increasing selectivity in biological interactions, while the amino group enhances its reactivity in chemical reactions .
Properties
IUPAC Name |
4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMADYXUVVGVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342771 | |
Record name | 4-Amino-N-mesitylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294885-71-5 | |
Record name | 4-Amino-N-mesitylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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